molecular formula C19H23NO3 B1208065 Succinic acid mono-3-guaiazulenamide CAS No. 69174-75-0

Succinic acid mono-3-guaiazulenamide

Cat. No.: B1208065
CAS No.: 69174-75-0
M. Wt: 313.4 g/mol
InChI Key: KIBVWPFAMGQHER-UHFFFAOYSA-N
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Description

Succinic acid mono-3-guaiazulenamide (commonly referred to as TPH-3) is a hybrid molecule combining succinic acid, a key intermediate in the citric acid cycle, with guaiazulene, a bicyclic sesquiterpene derived from chamomile oil. This compound is synthesized via an amide linkage at the 3-position of guaiazulene, conferring unique pharmacological properties. TPH-3 has been extensively studied for its anti-ulcer activity, demonstrating potent inhibition of histamine-induced gastric acid secretion and protective effects against stress-induced ulcers in preclinical models . Its mechanism involves modulating gastric secretion pathways without antagonizing acetylcholine or histamine H1 receptors, distinguishing it from conventional anti-ulcer agents .

Properties

CAS No.

69174-75-0

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-[(3,8-dimethyl-5-propan-2-ylazulen-1-yl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H23NO3/c1-11(2)14-6-5-12(3)19-15(10-14)13(4)9-16(19)20-17(21)7-8-18(22)23/h5-6,9-11H,7-8H2,1-4H3,(H,20,21)(H,22,23)

InChI Key

KIBVWPFAMGQHER-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)NC(=O)CCC(=O)O

Other CAS No.

69174-75-0

Synonyms

succinic acid mono-3-guaiazulenamide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological and structural profiles of succinic acid mono-3-guaiazulenamide are compared below with three related compounds: guaiazulene, S-guaiazulene-3-sulfonic acid, and muriceidine A.

Table 1: Structural and Functional Comparison of Guaiazulene Derivatives

Compound Name Structural Features Pharmacological Activity Key Findings
This compound (TPH-3) Amide linkage of succinic acid to guaiazulene Anti-ulcer, gastric acid secretion inhibition Inhibits histamine-induced acid secretion (50 mg/kg, p.o. in guinea pigs); no anti-ACh/H1 effects .
Guaiazulene Parent bicyclic sesquiterpene Anti-inflammatory, dermatoprotective Reduces skin inflammation via suppression of pro-inflammatory cytokines . Limited direct anti-ulcer efficacy.
S-Guaiazulene-3-sulfonic acid Sulfonic acid group at 3-position Antimicrobial, potential anti-cancer Exhibits antimicrobial activity against Staphylococcus aureus; explored in topical formulations .
Muriceidine A Inner-salt guaiazulene alkaloid Undefined (under investigation) Semisynthetic derivative with unique zwitterionic structure; computational studies suggest bioactivity in marine organisms .

Mechanistic Differentiation

  • TPH-3 vs. Guaiazulene : While guaiazulene broadly suppresses inflammation, TPH-3 targets gastric acid secretion pathways specifically. TPH-3 (200 mg/kg) reduced ulcer incidence in pylorus-ligated rats by 60%, whereas guaiazulene lacks comparable efficacy in ulcer models .
  • TPH-3 vs. S-Guaiazulene-3-sulfonic Acid : The sulfonic acid derivative shows broader antimicrobial activity but lacks the anti-secretory effects of TPH-3. This highlights the critical role of the succinic acid moiety in gastric acid modulation .
  • TPH-3 vs. Muriceidine A : Muriceidine A’s inner-salt structure may enable unique solubility or receptor interactions, but its pharmacological profile remains uncharacterized compared to TPH-3’s validated anti-ulcer effects .

Pharmacokinetic and Industrial Considerations

  • Production Methods : Unlike bio-based succinic acid derivatives (e.g., 1,4-BDO, highlighted in industrial reports), TPH-3 is synthesized chemically, limiting scalability compared to fermentative routes .

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